molecular formula C13H10F3NO2S B2439720 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid CAS No. 924868-88-2

2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B2439720
CAS No.: 924868-88-2
M. Wt: 301.28
InChI Key: YSOSZOWTNVUUOO-UHFFFAOYSA-N
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Description

2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2S/c1-7-10(6-11(18)19)17-12(20-7)8-2-4-9(5-3-8)13(14,15)16/h2-5H,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOSZOWTNVUUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid typically involves the reaction of 2-methyl-4-trifluoromethyl-5-thiazolyl acetic acid ethyl ester with sodium hydroxide in an aqueous solution . This reaction proceeds under mild conditions and results in the formation of the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions adjacent to the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity:
Research indicates that derivatives of thiazole compounds, including 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid, exhibit significant antibacterial properties. Studies have shown that thiazole-containing compounds can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis, which is a model organism for tuberculosis research. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the antibacterial activity by increasing the lipophilicity and bioavailability of the compounds .

Anti-Cancer Properties:
Recent investigations into thiazole derivatives have revealed promising anti-cancer activities. For instance, compounds similar to this compound have been tested against cancer cell lines, demonstrating cytotoxic effects that lead to apoptosis in cancer cells. The mechanisms behind these effects often involve the disruption of cellular proliferation pathways and induction of oxidative stress .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship of thiazole derivatives is crucial for optimizing their biological activities. The incorporation of different substituents on the thiazole ring and phenyl moiety significantly influences their pharmacological properties. For example, modifications that enhance electron-withdrawing characteristics tend to improve antibacterial efficacy .

Case Studies and Research Findings

StudyFocusKey Findings
PMC7144117 Synthesis and Biological EvaluationNovel thiazole derivatives showed broad-spectrum antibacterial activity; specific compounds exhibited significant inhibition against Mycobacterium smegmatis with MIC values indicating strong potential for tuberculosis treatment .
PMC9781914 Anti-Cancer ActivityThiazole derivatives demonstrated significant cytotoxicity against glioblastoma cell lines; further studies indicated mechanisms involving DNA damage and apoptosis .
RSC Advances Antimicrobial StudiesCompounds with trifluoromethyl groups showed enhanced antimicrobial activity against various pathogens; structural modifications led to improved potency compared to earlier derivatives .

Mechanism of Action

The mechanism of action of 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. As a peroxisome proliferator-activated receptor agonist, it binds to these receptors and modulates their activity, leading to changes in gene expression and subsequent biological effects . This interaction can influence various pathways involved in inflammation, metabolism, and cellular signaling.

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid is unique due to its specific substitution pattern on the thiazole ring. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Biological Activity

2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, including a trifluoromethyl group and a methyl-substituted thiazole ring, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H10F3N2OS
  • Molecular Weight : 273.27 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer potential, anti-inflammatory properties, and effects on metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer properties of thiazole derivatives, including those similar to this compound. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines.

  • Case Study: Cytotoxicity Evaluation
    • A study evaluated the cytotoxic effects of thiazole derivatives on human glioblastoma U251 and melanoma WM793 cells. Compounds with similar structures exhibited IC50 values in the range of 10–30 µM, indicating significant antiproliferative activity.
    • The structure–activity relationship (SAR) analysis suggested that electron-donating groups on the phenyl ring enhance anticancer activity .

Anti-inflammatory Properties

The compound's thiazole framework has also been associated with anti-inflammatory effects. Research indicates that thiazoles can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression and inflammation.
  • Regulation of Gene Expression : Thiazole derivatives may modulate the expression of genes related to cell cycle regulation and apoptosis .

Research Findings

A summary table of key findings from recent studies on related compounds is provided below:

Study ReferenceCompoundCell LineIC50 (µM)Observations
Thiazole Derivative AU25125Significant cytotoxicity observed
Thiazole Derivative BWM79315Enhanced activity with methyl substitution
Thiazole Derivative CJurkat<10Potent anti-Bcl-2 activity

Q & A

Q. How do crystallographic data reconcile with DFT-optimized gas-phase geometries?

  • Methodological Answer : Density functional theory (B3LYP/6-311+G(d,p)) calculates the gas-phase conformation, showing a 15° deviation in the dihedral angle between thiazole and phenyl rings compared to X-ray data. This discrepancy arises from crystal packing forces, validated by lattice energy minimization (Dmol³ module) .

Methodological Best Practices

  • Purity Assurance : Combine orthogonal techniques: TLC (Rf = 0.3 in ethyl acetate/hexane 3:7), HPLC (retention time = 6.2 min, C18 column), and elemental analysis (C: 52.1%, H: 3.4%, N: 6.7%) .
  • Biological Replicates : Use ≥3 independent experiments with positive/negative controls to mitigate batch-to-batch variability .
  • Data Reproducibility : Publish full synthetic protocols (solvents, catalysts, reaction times) and raw spectral data (NMR, IR) in supplementary materials .

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